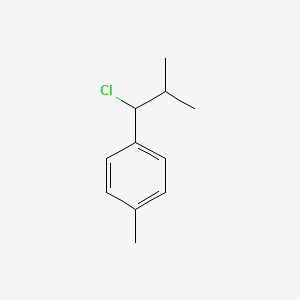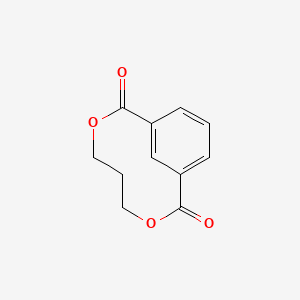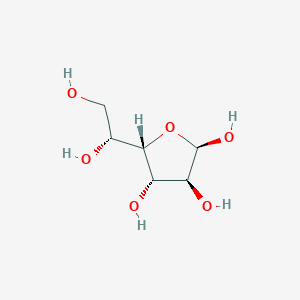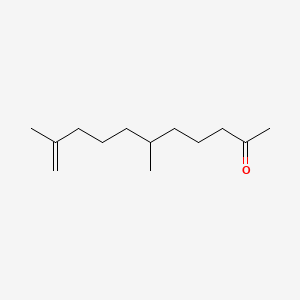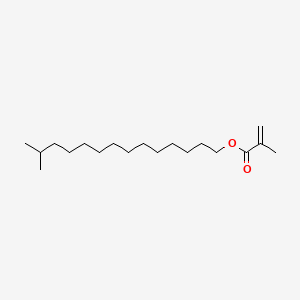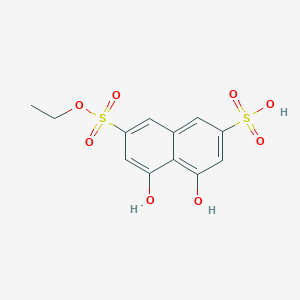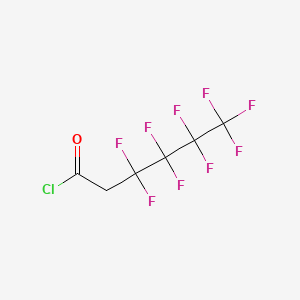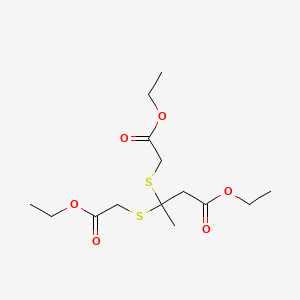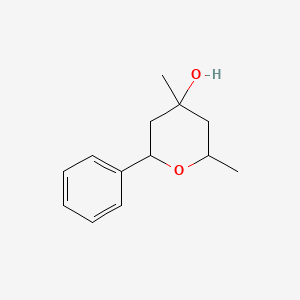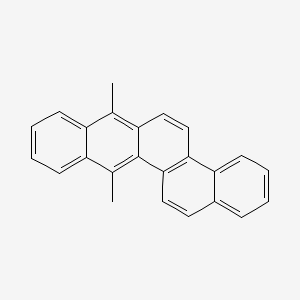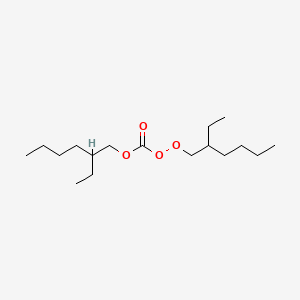
Praseodymium(3+) stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(3+) stearate is a chemical compound consisting of praseodymium ions (Pr^3+) and stearate ions Praseodymium is a rare-earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Stearate is derived from stearic acid, a long-chain fatty acid commonly found in animal and plant fats
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium(3+) stearate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sodium stearate. The reaction typically occurs in an aqueous medium, where praseodymium ions react with stearate ions to form the desired compound. The reaction can be represented as follows:
[ \text{Pr}^{3+} + 3 \text{C}{17}\text{H}{35}\text{COO}^- \rightarrow \text{Pr}(\text{C}{17}\text{H}{35}\text{COO})_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as filtration, recrystallization, and drying are commonly employed to obtain high-quality this compound suitable for industrial applications.
化学反应分析
Types of Reactions: Praseodymium(3+) stearate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: Stearate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Ligands such as phosphates or acetates can replace stearate ions under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium complexes with different ligands.
科学研究应用
Praseodymium(3+) stearate has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of praseodymium-containing materials with unique magnetic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine:
Industry: Utilized in the production of high-performance lubricants, stabilizers for plastics, and other industrial products.
作用机制
The mechanism of action of praseodymium(3+) stearate involves its interaction with molecular targets and pathways. In catalysis, praseodymium ions can facilitate electron transfer processes, enhancing reaction rates. In biological systems, the compound’s biocompatibility allows it to interact with cellular components, potentially aiding in drug delivery or imaging applications. The stearate ions provide hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.
相似化合物的比较
Praseodymium(3+) stearate can be compared with other similar compounds, such as:
Neodymium(3+) stearate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) stearate: Contains lanthanum ions, offering different magnetic and optical properties.
Cerium(3+) stearate: Known for its catalytic properties and applications in various industries.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, such as their magnetic susceptibility and ability to form stable complexes. These properties make it valuable in specialized applications where other lanthanide stearates may not be as effective.
属性
CAS 编号 |
6192-10-5 |
|---|---|
分子式 |
C54H105O6Pr |
分子量 |
991.3 g/mol |
IUPAC 名称 |
octadecanoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H36O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI 键 |
HKITTYDLDOKDRC-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


